molecular formula C16H23N3O2 B2713940 2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine CAS No. 2415629-41-1

2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine

Cat. No.: B2713940
CAS No.: 2415629-41-1
M. Wt: 289.379
InChI Key: AMKYQCFJCDNXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine is a complex organic compound that features a piperidine ring, a pyridine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine typically involves multi-step organic reactions. One common method includes the formation of the piperidine and morpholine rings followed by their coupling with the pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors might also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)-3-(pyridin-4-ylmethyl)tetrahydropyrimidin-2(1H)-one dihydrochloride
  • 1-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride
  • 1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride

Uniqueness

2-(Piperidine-1-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine is unique due to its specific combination of piperidine, pyridine, and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(19-7-2-1-3-8-19)15-13-18(9-10-21-15)12-14-5-4-6-17-11-14/h4-6,11,15H,1-3,7-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKYQCFJCDNXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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